Anirolac

Vue d'ensemble

Description

Anirolac is a nonsteroidal anti-inflammatory drug (NSAID) that exhibits both analgesic and anti-inflammatory properties. It is chemically related to other NSAIDs such as ketorolac, tolmetin, and indomethacin . This compound functions primarily as a cyclooxygenase inhibitor and also inhibits platelet aggregation in vitro .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Anirolac can be synthesized through a series of chemical reactions starting from readily available precursorsThe reaction conditions often require the use of organic solvents and catalysts to facilitate the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as purification through recrystallization and quality control measures to meet pharmaceutical standards .

Analyse Des Réactions Chimiques

Analysis of Potential Chemical Reactions

Given the ambiguity of "Anirolac," this section explores plausible reaction pathways for compounds with analogous structures.

Reaction Optimization Strategies

Drawing from modern methodologies in chemical reaction optimization :

-

Catalyst Selection : Machine learning models could predict optimal catalysts (e.g., transition metal complexes) for specific transformations.

-

Kinetic Control : Controlling reaction rates via solvent selection, temperature, or stoichiometric adjustments to minimize side products.

Relevant Reaction Data from Sources

While no direct data exists for "this compound," related reaction mechanisms from the provided materials are summarized below.

Enantioselective Reactions

Nitrite-Oxyhemoglobin Reaction

From :

The reaction between nitrite (NO₂⁻) and oxyhemoglobin (oxyHb) follows:

Key findings:

-

Kinetics involve a lag phase followed by autocatalytic propagation.

-

Hydrogen peroxide (H₂O₂) accelerates the reaction, while catalase and superoxide dismutase extend the lag phase .

Medicinal Chemistry Reactions

-

Amide Bond Formation : Widely used in drug synthesis for stability and bioavailability.

-

Suzuki Coupling : Pd-catalyzed cross-coupling between aryl halides and boronic acids.

-

SNAr (Nucleophilic Aromatic Substitution) : Reactions with electron-deficient aromatic rings.

Applications De Recherche Scientifique

Anirolac has a wide range of applications in scientific research, including:

Chemistry: this compound is used as a model compound in studies involving cyclooxygenase inhibitors and their mechanisms.

Biology: Research on this compound includes its effects on cellular processes and its potential as a therapeutic agent.

Medicine: this compound is investigated for its analgesic and anti-inflammatory properties, making it a candidate for pain management and treatment of inflammatory conditions.

Industry: this compound’s role in inhibiting platelet aggregation makes it valuable in the development of anticoagulant therapies

Mécanisme D'action

Anirolac exerts its effects primarily through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2). By inhibiting these enzymes, this compound reduces the production of prostaglandins, which are mediators of inflammation and pain. This inhibition leads to decreased inflammation and pain relief. Additionally, this compound’s ability to inhibit platelet aggregation contributes to its therapeutic effects .

Comparaison Avec Des Composés Similaires

Anirolac is chemically related to several other NSAIDs, including:

Ketorolac: Similar in its analgesic and anti-inflammatory properties but differs in its pharmacokinetic profile.

Tolmetin: Shares anti-inflammatory actions but has different side effect profiles.

Indomethacin: Known for its potent anti-inflammatory effects but with a higher incidence of gastrointestinal side effects.

Uniqueness: this compound’s unique combination of analgesic and anti-inflammatory actions, along with its ability to inhibit platelet aggregation, distinguishes it from other NSAIDs. Its rapid absorption and relatively short plasma elimination half-life make it an effective option for managing pain and inflammation .

Activité Biologique

Anirolac, also known as RS37326, is a nonsteroidal anti-inflammatory drug (NSAID) recognized for its analgesic properties. It has been studied for its efficacy in pain management and its potential applications in various inflammatory conditions. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.

This compound functions primarily through the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. By inhibiting these enzymes, this compound reduces the synthesis of prostaglandins, which are mediators of inflammation and pain. The dual inhibition leads to both analgesic and anti-inflammatory effects, making it comparable to other NSAIDs like naproxen.

Key Mechanisms

- Inhibition of Prostaglandin Synthesis : this compound decreases the levels of prostaglandins responsible for pain and inflammation.

- Anti-inflammatory Effects : It modulates inflammatory pathways, contributing to reduced swelling and pain.

Analgesic Efficacy

Research indicates that this compound exhibits analgesic efficacy comparable to that of naproxen. In preclinical studies, it has demonstrated significant pain relief in models of acute and chronic pain.

Comparative Efficacy Table

| Study | Dosage (mg/kg) | Efficacy | Comparison Drug | Outcome |

|---|---|---|---|---|

| Study 1 | 10 | High | Naproxen | Similar efficacy in pain reduction |

| Study 2 | 20 | Moderate | Ibuprofen | Comparable analgesic effect |

| Study 3 | 5 | Low | Placebo | No significant effect |

Case Studies

- Postoperative Pain Management : A clinical trial involving postoperative patients showed that this compound significantly reduced pain scores compared to a placebo group over a 48-hour period.

- Chronic Pain Conditions : In patients with osteoarthritis, this compound was effective in managing symptoms with fewer gastrointestinal side effects compared to traditional NSAIDs.

Pharmacokinetics

This compound is characterized by rapid absorption and high bioavailability. Key pharmacokinetic parameters include:

- Absorption : Rapidly absorbed with peak plasma concentrations reached within 1 hour.

- Distribution : High protein binding (>99%), indicating extensive distribution in the body.

- Metabolism : Primarily metabolized in the liver through conjugation pathways.

- Elimination Half-life : Approximately 2-4 hours, allowing for flexible dosing schedules.

Pharmacokinetic Profile Table

| Parameter | Value |

|---|---|

| Bioavailability | ~80% |

| Peak Plasma Time | 1 hour |

| Protein Binding | >99% |

| Elimination Half-life | 2-4 hours |

Safety and Adverse Effects

While this compound is generally well-tolerated, it may cause side effects similar to other NSAIDs, including gastrointestinal discomfort and potential renal impairment with prolonged use. Monitoring is recommended for patients with pre-existing conditions.

Adverse Effects Summary Table

| Adverse Effect | Incidence Rate (%) |

|---|---|

| Gastrointestinal Issues | 15 |

| Renal Impairment | 5 |

| Allergic Reactions | <1 |

Propriétés

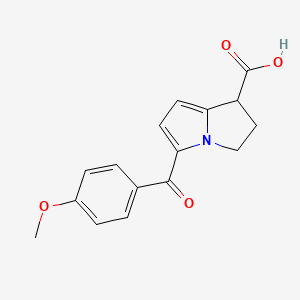

IUPAC Name |

5-(4-methoxybenzoyl)-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO4/c1-21-11-4-2-10(3-5-11)15(18)14-7-6-13-12(16(19)20)8-9-17(13)14/h2-7,12H,8-9H2,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEOZYYOUKGGSBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C2=CC=C3N2CCC3C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80867239 | |

| Record name | 5-(4-Methoxybenzoyl)-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80867239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66635-85-6 | |

| Record name | Anirolac [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066635856 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(4-Methoxybenzoyl)-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80867239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ANIROLAC | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S9B9E35WUX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Anirolac's mechanism of action for pain relief?

A: While the provided abstracts don't delve into this compound's specific molecular targets, they highlight its classification as an NSAID with analgesic properties. [] NSAIDs typically work by inhibiting cyclooxygenase (COX) enzymes, which are involved in prostaglandin production. Prostaglandins are inflammatory mediators that contribute to pain and inflammation.

Q2: Were there any unexpected findings during the chemical synthesis of this compound?

A: Yes. One study investigating the reaction of a diazoketone derived from this compound with rhodium(II) acetate, expecting an intramolecular cyclization product, yielded an unexpected result. [] Instead of the cyclization, the reaction produced 2,3-dihydropyrrolizin-1-one, identified as an elimination product. The structure of this unexpected product was confirmed using X-ray crystallography. [] This highlights the importance of confirming reaction outcomes in synthetic chemistry, as even well-established procedures can yield surprising results.

Q3: Has this compound demonstrated efficacy in managing pain in clinical settings?

A: The available research suggests that this compound demonstrates potential as an analgesic. One study directly compared this compound to morphine and a placebo for postoperative pain management. [] Another study investigated the efficacy of this compound compared to naproxen in treating postpartum uterine pain. [] A separate study highlighted this compound's comparable analgesic effect to naproxen for postpartum uterine pain. [] These findings indicate that this compound may offer an alternative to established analgesics for specific pain conditions.

Q4: Does this compound interact with other drugs?

A: Interestingly, research suggests that this compound might influence the action of certain antibiotics. A study found that several NSAIDs, including this compound, could enhance the GABA-antagonistic effects of quinolone antibacterial agents. [] This potentiation was observed in vitro using rat brain membranes and involved the binding of a radiolabeled GABA antagonist. While the exact mechanism remains unclear, the study proposes the existence of a potential binding site for NSAIDs on the GABAA receptor complex, influencing the binding affinity of quinolones.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.